molecular formula C6H10O3S B13501726 6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione

6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione

Cat. No.: B13501726
M. Wt: 162.21 g/mol
InChI Key: AGWVYKITJCVLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione is a versatile compound with a unique bicyclic structure. It is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound’s molecular formula is C6H8O3S, and it has a molecular weight of 160.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable thiol with an epoxide in the presence of a base, followed by oxidation to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on target molecules, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione
  • 6-methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione

Uniqueness

This compound stands out due to its specific methyl substitution, which can influence its reactivity and interactions with other molecules. This unique feature makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

6-methyl-7-oxa-3λ6-thiabicyclo[4.1.0]heptane 3,3-dioxide

InChI

InChI=1S/C6H10O3S/c1-6-2-3-10(7,8)4-5(6)9-6/h5H,2-4H2,1H3

InChI Key

AGWVYKITJCVLKY-UHFFFAOYSA-N

Canonical SMILES

CC12CCS(=O)(=O)CC1O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.